5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one
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Overview
Description
5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is a synthetic organic compound characterized by a piperidinone core structure substituted with a hydroxymethyl group, a methyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one typically involves multi-step organic reactions
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Formation of Piperidinone Core: : The piperidinone core can be synthesized through a cyclization reaction involving a suitable precursor such as a keto-ester or an amino-ketone. This step often requires acidic or basic conditions to facilitate the cyclization.
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Introduction of Hydroxymethyl Group: : The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide.
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Introduction of Trifluoromethylphenyl Group: : The trifluoromethylphenyl group is usually introduced through a Friedel-Crafts alkylation reaction. This involves the use of a trifluoromethylbenzene derivative and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : The carbonyl group in the piperidinone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: : The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Lewis acids (e.g., aluminum chloride, AlCl₃), electrophiles (e.g., halogens, nitro groups)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its piperidinone core is a common motif in many bioactive molecules, and the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethylphenyl group is particularly interesting due to its ability to modulate the activity of various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidinone core can form hydrogen bonds and other interactions with proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-1-methyl-6-phenylpiperidin-2-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Hydroxymethyl)-1-methyl-6-[4-(chloromethyl)phenyl]piperidin-2-one: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
5-(Hydroxymethyl)-1-methyl-6-[4-(methoxy)phenyl]piperidin-2-one: Features a methoxy group, which influences its electronic properties and interactions with biological targets.
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one imparts unique properties such as increased metabolic stability and enhanced lipophilicity. These characteristics make it particularly valuable in drug design and other applications where stability and bioavailability are crucial.
Properties
IUPAC Name |
5-(hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-18-12(20)7-4-10(8-19)13(18)9-2-5-11(6-3-9)14(15,16)17/h2-3,5-6,10,13,19H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIIYIKGNDYPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)CO)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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